molecular formula C9H8ClFN2O2 B1450361 2-{6-Fluoroimidazo[1,2-a]pyridin-2-yl}acetic acid hydrochloride CAS No. 1417637-57-0

2-{6-Fluoroimidazo[1,2-a]pyridin-2-yl}acetic acid hydrochloride

Cat. No.: B1450361
CAS No.: 1417637-57-0
M. Wt: 230.62 g/mol
InChI Key: ZHQSQGZZIWRJGH-UHFFFAOYSA-N
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Description

2-{6-Fluoroimidazo[1,2-a]pyridin-2-yl}acetic acid hydrochloride is a chemical compound with the molecular formula C9H8ClFN2O2 and a molecular weight of 230.62 g/mol This compound is characterized by the presence of a fluoro-substituted imidazo[1,2-a]pyridine ring system, which is linked to an acetic acid moiety

Preparation Methods

The synthesis of 2-{6-Fluoroimidazo[1,2-a]pyridin-2-yl}acetic acid hydrochloride involves several steps. One common synthetic route includes the following steps:

Industrial production methods for this compound may involve optimization of these synthetic steps to improve yield and purity, as well as the use of large-scale reactors and purification techniques.

Chemical Reactions Analysis

2-{6-Fluoroimidazo[1,2-a]pyridin-2-yl}acetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The fluoro group on the imidazo[1,2-a]pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

2-{6-Fluoroimidazo[1,2-a]pyridin-2-yl}acetic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as an anti-inflammatory or anticancer agent.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-{6-Fluoroimidazo[1,2-a]pyridin-2-yl}acetic acid hydrochloride involves its interaction with specific molecular targets. The fluoro-substituted imidazo[1,2-a]pyridine ring system allows the compound to bind to certain enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

2-{6-Fluoroimidazo[1,2-a]pyridin-2-yl}acetic acid hydrochloride can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-(6-fluoroimidazo[1,2-a]pyridin-2-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O2.ClH/c10-6-1-2-8-11-7(3-9(13)14)5-12(8)4-6;/h1-2,4-5H,3H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHQSQGZZIWRJGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1F)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{6-Fluoroimidazo[1,2-a]pyridin-2-yl}acetic acid hydrochloride
Reactant of Route 2
2-{6-Fluoroimidazo[1,2-a]pyridin-2-yl}acetic acid hydrochloride
Reactant of Route 3
2-{6-Fluoroimidazo[1,2-a]pyridin-2-yl}acetic acid hydrochloride
Reactant of Route 4
2-{6-Fluoroimidazo[1,2-a]pyridin-2-yl}acetic acid hydrochloride
Reactant of Route 5
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2-{6-Fluoroimidazo[1,2-a]pyridin-2-yl}acetic acid hydrochloride
Reactant of Route 6
Reactant of Route 6
2-{6-Fluoroimidazo[1,2-a]pyridin-2-yl}acetic acid hydrochloride

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